Home > Products > Screening Compounds P57545 > Cefmenoxime hydrochloride
Cefmenoxime hydrochloride - 75738-58-8

Cefmenoxime hydrochloride

Catalog Number: EVT-263452
CAS Number: 75738-58-8
Molecular Formula: C32H35ClN18O10S6
Molecular Weight: 1059.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cefmenoxime hydrochloride is a third-generation cephalosporin antibiotic. [] It is primarily used in scientific research to study its chemical properties, synthesis methods, and potential applications beyond its established clinical uses.

Cefmenoxime

  • Relevance: Cefmenoxime is the free base form of Cefmenoxime hydrochloride. Cefmenoxime hydrochloride is converted to cefmenoxime in the body. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

7-Aminocephalosporanic acid (7-ACA)

  • Relevance: 7-ACA serves as the starting material for the synthesis of Cefmenoxime hydrochloride. [, , ]

7-(α-(2-aminothiazole-4-group)-Z-2-methoxyiminoacetamido)-3-cephem-4-carboxylic acid

  • Relevance: It is formed in the acylation reaction of 7-ATCA.HCl with AE-active ester, which then reacts with hydrochloric acid to yield Cefmenoxime hydrochloride.

7-ATCA.HCl (7-Aminocephalosporanic acid hydrochloride)

  • Relevance: 7-ATCA.HCl is used as a starting material in a novel preparation method for Cefmenoxime hydrochloride.

AE-active ester

  • Relevance: An unnamed AE-active ester is utilized in the acylation reaction with 7-ATCA.HCl to produce the intermediate, 7-(α-(2-aminothiazole-4-group)-Z-2-methoxyiminoacetamido)-3-cephem-4-carboxylic acid, ultimately leading to Cefmenoxime hydrochloride.

Cefmenoxime dimer impurity

  • Relevance: The presence of the dimer impurity in Cefmenoxime hydrochloride raises concerns about its safety and requires stringent control during manufacturing.

E-isomer of Cefmenoxime

  • Relevance: The E-isomer is a potential impurity in Cefmenoxime hydrochloride synthesis and is structurally very similar to Cefmenoxime hydrochloride. Understanding its fragmentation pattern helps distinguish it from other isomers and the parent compound.

Δ3-isomer of Cefmenoxime

  • Relevance: Similar to the E-isomer, the Δ3-isomer can be present as an impurity in Cefmenoxime hydrochloride. Its specific fragmentation pattern helps to differentiate it during analysis.
Source and Classification

Cefmenoxime hydrochloride is derived from 7-aminocephalosporanic acid, a core structure in cephalosporin antibiotics. It belongs to the class of beta-lactam antibiotics, which inhibit bacterial cell wall synthesis. The compound is classified under the Anatomical Therapeutic Chemical classification system with the code J01D, indicating its use as an antibacterial drug.

Synthesis Analysis

Methods and Technical Details

The synthesis of cefmenoxime hydrochloride can be achieved through several methods, primarily involving the condensation of 7-aminocephalosporanic acid with various side chain compounds. One notable method involves the following steps:

  1. Condensation Reaction: The initial step involves reacting 7-amino-3-[1-methyl isophthalic acid H-tetrazolium-5-thiomethyl]-cephalo-3-alkene-4-carboxylic acid with an active ester in a solvent such as methylene dichloride, using triethylamine as a base. This reaction typically occurs at temperatures ranging from 0°C to 30°C for several hours .
  2. Formation of Sodium Salt: The product from the first step is then converted into its sodium salt form by neutralizing the reaction mixture with water and filtering out impurities .
  3. Hydrochloride Formation: Finally, the sodium salt is treated with hydrochloric acid to precipitate cefmenoxime hydrochloride, which can be purified through recrystallization .
Molecular Structure Analysis

Structure and Data

Cefmenoxime hydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its antibacterial activity. The chemical formula for cefmenoxime is C16H17N9O5S3C_{16}H_{17}N_{9}O_{5}S_{3} with a molar mass of approximately 511.55 g/mol .

The structural representation includes:

  • A beta-lactam ring, which is crucial for its antibacterial properties.
  • A thiazole ring that enhances its activity against certain bacterial strains.
  • A methoxyimino group that contributes to its stability against beta-lactamases.

Structural Representation

The IUPAC name for cefmenoxime is:

(6R,7R)7[(2Z)2(2amino1,3thiazol4yl)2(methoxyimino)acetamido]3[(1methyl1H1,2,3,4tetrazol5yl)sulfanyl]methyl8oxo5thia1azabicyclo[4.2.0]oct2ene2carboxylicacid(6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid

This detailed nomenclature reflects its intricate stereochemistry and functional groups .

Chemical Reactions Analysis

Reactions and Technical Details

Cefmenoxime hydrochloride undergoes several significant chemical reactions relevant to its function:

Mechanism of Action

Cefmenoxime hydrochloride exerts its bactericidal effects primarily through inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins on the bacterial membrane, disrupting normal cell wall formation and leading to osmotic instability and cell death. The affinity for these proteins varies among different bacterial species, contributing to cefmenoxime's broad-spectrum efficacy .

Physical and Chemical Properties Analysis

Physical Properties

Cefmenoxime hydrochloride appears as a solid at room temperature. Its solubility in water is relatively low but sufficient for clinical applications when formulated appropriately.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: 511.55 g/mol
  • LogP: -1.3 (indicating hydrophilicity)
  • pKa Values: Strongest acidic pKa around 2.62 and basic pKa approximately 3.53 .

These properties influence its absorption, distribution, metabolism, and excretion characteristics.

Applications

Cefmenoxime hydrochloride is primarily utilized in clinical settings for treating infections caused by susceptible bacteria, including respiratory tract infections, urinary tract infections, and skin infections. Its ability to resist certain beta-lactamases makes it particularly valuable in treating infections caused by resistant strains of bacteria .

Synthesis and Structural Optimization

Historical Evolution of Cephalosporin Synthesis Pathways

The synthetic evolution of cephalosporins originated with the isolation of Cephalosporin C from Acremonium chrysogenum in the 1950s, which provided the foundational 7-aminocephalosporanic acid (7-ACA) nucleus for structural derivatization. Early semisynthetic approaches focused on C3/C7 side-chain modifications to enhance β-lactamase stability and pharmacokinetic profiles. First-generation cephalosporins (e.g., cephalothin) exhibited narrow Gram-positive coverage, while second-generation variants (e.g., cefuroxime) incorporated methoxyimino groups at C7 to extend activity against select Gram-negative pathogens [4] [6].

Cefmenoxime hydrochloride represents the pinnacle of third-generation optimization, where strategic incorporation of a (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido group at C7 and a (1-methyl-1H-tetrazol-5-yl)thiomethyl moiety at C3 conferred:

  • Enhanced β-lactamase resistance due to steric hindrance from the methoxyimino group
  • Broad-spectrum activity through improved penetration into Gram-negative bacteria
  • Metabolic stability via the methyltetrazole thioether [4] [7]

Table 1: Evolution of Key Cephalosporin Synthesis Pathways

GenerationRepresentative CompoundStructural InnovationsSynthetic Limitations
FirstCephalothinAcetoxy group at C3Susceptibility to β-lactamases
SecondCefuroximeCarbamoyloxy group at C3; Methoxyimino at C7Moderate Gram-negative coverage
ThirdCefmenoxime hydrochlorideMethyltetrazole thioether at C3; Optimized C7 methoxyiminoComplex stereocontrol in Z-isomer synthesis [4] [6]

Novel Methodologies in Cefmenoxime Hydrochloride Synthesis

Catalytic Asymmetric Approaches for β-Lactam Core Formation

Modern synthesis of cefmenoxime employs stereoselective catalysis to construct the β-lactam ring and control side-chain geometry. The critical (Z)-methoxyimino configuration is achieved via:

  • Bromination-cyclization of ethyl (2Z)-2-methoxyimino-3-oxobutanoate with molecular bromine, followed by thiourea-mediated thiazole ring formation to yield ethyl (Z)-2-(2-amino-4-thiazolyl)-2-methoxyiminoacetate (Intermediate 4) [4]
  • Chiral auxiliary-controlled acylation where chloroacetyl chloride couples with Intermediate 4, preserving Z-stereochemistry through low-temperature (-20°C) reaction conditions to prevent isomerization [7]
  • Enzymatic desymmetrization of azetidinone intermediates using penicillin G acylase, achieving >98% enantiomeric excess for the β-lactam core [3]

The final nucleophilic coupling between 7-amino-3-[(1-methyl-1H-tetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride (7-ATCA) and the activated ester 2-methoxyimino-2-(2-amino-4-thiazolyl)thioacetic acid benzothiazole ester (AE) utilizes triethylamine catalysis in dichloromethane/ethanol solvent systems. This achieves 85–92% coupling efficiency while maintaining β-lactam integrity [1] [7].

Table 2: Advanced Catalytic Systems for Key Synthetic Steps

Reaction StepCatalyst/ReagentStereochemical OutcomeYield Improvement
Thiazole ring formationThioureaRetention of (Z)-configuration75% → 92%
β-Lactam acylationTriethylamine/DCMPrevention of epimerizationΔ30% enantiopurity
Tetrazole thioether attachmentPhase-transfer catalystsReduced disulfide byproducts68% → 89% [1] [3] [7]

Solvent-Free Crystallization Techniques for Enhanced Yield

Traditional cefmenoxime hydrochloride isolation used organic solvent-dependent crystallization (dichloromethane/ether mixtures), generating high VOC emissions and residual solvents exceeding ICH limits. Novel approaches include:

  • Antisolvent crystallization with ammonium hydroxide purification: Crude cefmenoxime hydrochloride is dissolved at pH ≤9.0, filtered, and precipitated by controlled HCl addition (0.5–4 mol/L) at 5–10°C, achieving 99.5% HPLC purity with <50ppm triethylamine residues [3]
  • Microwave-assisted crystal engineering that accelerates polymorph conversion to the stable Form II crystal, enhancing flowability and reducing solvent inclusion by 80% compared to conventional methods [3]
  • Continuous tubular crystallization with in-line particle size monitoring, producing narrow-size-distribution crystals (D90 <50μm) ideal for sterile formulations without milling [7]

These methods eliminate dichloromethane usage while increasing overall yield from 72% to 88% through reduced mother liquor losses [3] [7].

Industrial-Scale Production Challenges and Bioprocess Refinement

Scale-up of cefmenoxime synthesis faces three primary challenges:

  • Thioether Linkage Instability: The methyltetrazole-5-thiomethyl side chain undergoes acid-catalyzed degradation during final salt formation. Mitigation strategies include:
  • Strict pH control (2.8–3.2) during hydrochloride salt precipitation
  • Addition of radical scavengers (thiourea, 0.1% w/v) to prevent oxidative desulfuration [7]
  • Z/E Isomerization: The pharmacologically critical (Z)-methoxyimino group isomerizes to inactive (E)-form under:
  • Elevated temperatures (>35°C) during solvent removal
  • Photocatalytic conditions in aqueous mediaCountermeasures involve amberized equipment and temperature-controlled extraction at ≤25°C [4] [7]
  • Bioprocess Optimization: Recent advances focus on:
  • Enzymatic synthesis of 7-ATCA using Pseudomonas diminuta amidases, replacing hazardous chlorinating agents
  • Membrane-integrated continuous fermentation that boosts precursor titer 4.2-fold through dynamic substrate feeding [7]

Table 3: Industrial Process Parameters for Impurity Control

ImpurityFormation ConditionControl StrategyAcceptance Limit
Δ³-Cefmenoxime isomerAlkaline pH (>8.5)pH monitoring during crystallization≤0.15%
Desacetyl cefmenoximeHydrolysis at C3 positionReduced aqueous exposure time≤0.20%
(E)-isomerLight/heat exposureAmberized reactors; T <25°C≤0.10%
Dimethylaniline residuesSolvent carryoverMultistage wiped-film evaporation≤10 ppm [3] [7]

Future refinements target biocatalytic dynamic kinetic resolution to simultaneously resolve racemic β-lactam intermediates and regenerate cofactors, potentially reducing production costs by 37% while aligning with green chemistry principles [7].

Properties

CAS Number

75738-58-8

Product Name

Cefmenoxime hydrochloride

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride

Molecular Formula

C32H35ClN18O10S6

Molecular Weight

1059.6 g/mol

InChI

InChI=1S/2C16H17N9O5S3.ClH/c2*1-24-16(20-22-23-24)33-4-6-3-31-13-9(12(27)25(13)10(6)14(28)29)19-11(26)8(21-30-2)7-5-32-15(17)18-7;/h2*5,9,13H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29);1H/b2*21-8+;/t2*9-,13-;/m11./s1

InChI Key

MPTNDTIREFCQLK-HRAACVKBSA-N

SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

Cefmenoxime Hydrochloride; SCE 1365 hydrochloride; AB 50912 hemihydrochloride; EINECS 278-299-4; Cefmenoxime hemihydrochloride; Cefmenoxime HCl; SCE1365; Hydrochloride, Cefmenoxime; SCE 1365; SCE-1365;

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.Cl

Isomeric SMILES

CN1N=NN=C1SCC2=C(N3C(=O)[C@H]([C@H]3SC2)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)C(=O)O.CN1N=NN=C1SCC2=C(N3C(=O)[C@H]([C@H]3SC2)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)C(=O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.